N-(1H-indol-6-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide
Description
Properties
Molecular Formula |
C14H13N3OS |
|---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C14H13N3OS/c1-8-13(16-9(2)19-8)14(18)17-11-4-3-10-5-6-15-12(10)7-11/h3-7,15H,1-2H3,(H,17,18) |
InChI Key |
BQZAUBIWZIGOIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)NC2=CC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1H-indol-6-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The thiazole ring can be introduced through a reaction with appropriate thioamide precursors. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N-(1H-indol-6-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Mechanism of Action
The compound exhibits significant anticancer properties by targeting multiple signaling pathways involved in tumor progression. It has been shown to induce apoptosis in cancer cells through mechanisms that include the inhibition of anti-apoptotic proteins and the modulation of cell cycle regulators.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : In a study assessing the cytotoxic effects of various thiazole-indole derivatives, N-(1H-indol-6-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide demonstrated notable activity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited an IC50 value of 6.10 µM against MCF-7 cells, indicating potent activity .
- Multitarget Approach : The compound's design allows it to act on multiple targets within cancer cells, making it a promising candidate for developing multitarget anticancer agents. This characteristic is crucial for overcoming resistance mechanisms often seen in cancer therapy .
Neuroprotective Effects
Research has indicated that derivatives of indole and thiazole structures can possess neuroprotective properties. This compound has been explored for its potential in treating neurodegenerative diseases such as Parkinson's disease.
Findings
In structure-activity relationship studies focused on indole derivatives, compounds similar to this compound were found to exhibit protective effects on neuronal cells under oxidative stress conditions. This suggests that such compounds could be further developed for therapeutic use in neurodegenerative disorders .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. The thiazole ring is known for enhancing the bioactivity of compounds.
Research Insights
In antimicrobial assays, this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The results indicated a zone of inhibition comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Summary of Applications
| Application | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis and modulates signaling pathways in cancer cells | IC50 = 6.10 µM against MCF-7 cells; multitarget action against tumor progression |
| Neuroprotective Effects | Protects neuronal cells from oxidative stress | Potential therapeutic candidate for neurodegenerative diseases like Parkinson's |
| Antimicrobial Properties | Effective against various bacterial strains | Comparable antimicrobial activity to standard antibiotics |
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety allows it to bind with high affinity to these targets, leading to the modulation of various biochemical pathways. This compound can inhibit or activate specific enzymes, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
PB11 (N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide)
- Structural Differences : PB11 replaces the indole group with a benzothiazole core and incorporates a sulfanyl-linked oxazole substituent.
- Pharmacological Activity : PB11 demonstrated potent cytotoxicity in U87 glioblastoma and HeLa cervical cancer cells via apoptosis induction, linked to PI3K/AKT pathway inhibition. IC₅₀ values ranged from 0.5–2.0 µM, outperforming standard chemotherapeutics like cisplatin in vitro .
- Mechanistic Contrast : Unlike N-(1H-indol-6-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide (hereafter referred to as Compound X ), PB11’s benzothiazole-oxazole hybrid structure enhances membrane permeability, critical for targeting intracellular kinases.
A-836,339 (N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide)
- Structural Differences : A-836,339 retains the thiazole-carboxamide backbone but replaces the indole with a tetramethylcyclopropane group.
- Pharmacological Activity: A-836,339 is a synthetic cannabinoid receptor agonist with nanomolar affinity for CB1/CB2 receptors (Ki = 12–18 nM). Its dimethyl-thiazole moiety enhances metabolic stability compared to indole-containing analogs, though it lacks anticancer activity .
- Key Contrast: Compound X’s indole group may confer selectivity for non-cannabinoid targets, such as tyrosine kinases or serotonin receptors, diverging from A-836,339’s neuropharmacological focus.
AB-CHFUPYCA (N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide)
- Structural Similarities : Shares the thiazole-carboxamide framework and cyclopropane group with A-836,339 but includes a methoxyethyl substituent.
- Functional Differences : AB-CHFUPYCA is associated with psychoactive effects due to CB1 agonism, unlike Compound X, which lacks documented neuroactivity. The methoxyethyl chain in AB-CHFUPYCA prolongs half-life in vivo (t₁/₂ ≈ 8 hours in rodent models) .
Comparative Data Table
Biological Activity
N-(1H-indol-6-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.
- Chemical Formula : C14H13N3OS
- Molecular Weight : 271.3375 g/mol
- CAS Number : 1401572-97-1
The compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Protein Kinases : this compound has been shown to inhibit key protein kinases such as EGFR, HER2, VEGFR-2, and CDK2. This inhibition results in cell cycle arrest at the G2/M phase, which is critical for cancer treatment .
- Antitumor Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the thiazole moiety plays a crucial role in enhancing its anticancer properties. For instance, compounds with specific substitutions on the thiazole ring have shown improved activity against cancer cells .
Anticancer Efficacy
Recent studies have highlighted the effectiveness of this compound against different cancer cell lines. The following table summarizes key findings regarding its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induces apoptosis and cell cycle arrest |
| HeLa | 2.41 | Inhibition of protein kinases |
| SK-MEL-2 | 0.89 | Disruption of DNA replication machinery |
| PANC-1 | 1.50 | Induction of multipolar mitoses |
Study 1: Antitumor Activity in vitro
In a study conducted by researchers at a leading university, this compound was tested against several human cancer cell lines. The results indicated that the compound exhibited potent cytotoxicity with IC50 values significantly lower than those of established chemotherapeutics like doxorubicin. The study also demonstrated that the compound induced apoptosis through mitochondrial pathways .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism by which this compound exerts its effects. The findings revealed that the compound interacts with cellular pathways involved in cell cycle regulation and apoptosis. Specifically, it was observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors in treated cells .
Q & A
Q. What techniques control regioselectivity during heterocycle formation in derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
